Cas no 1355334-47-2 (Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate)

Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative with a methoxy-substituted side chain and a methyl ester functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as a building block for the preparation of more complex heterocyclic structures. The presence of both a ketone and an ester group enhances its utility in condensation and cyclization reactions. Its structural features, including the chiral center and flexible side chain, make it a potential intermediate for pharmaceutical applications, such as the synthesis of bioactive molecules or peptidomimetics. The compound is typically handled under standard laboratory conditions, requiring appropriate storage to maintain stability.
Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate structure
1355334-47-2 structure
Product Name:Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate
CAS No:1355334-47-2
MF:C10H17NO4
MW:215.24628329277
CID:4696475
Update Time:2025-06-07

Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate
    • methyl 1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylate
    • Inchi: 1S/C10H17NO4/c1-7(6-14-2)11-5-8(4-9(11)12)10(13)15-3/h7-8H,4-6H2,1-3H3
    • InChI Key: BVHFONCFMLBNPA-UHFFFAOYSA-N
    • SMILES: O=C1CC(C(=O)OC)CN1C(C)COC

Computed Properties

  • Exact Mass: 215.116
  • Monoisotopic Mass: 215.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8

Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB541203-250mg
Methyl 1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate; .
1355334-47-2
250mg
€191.60 2025-04-21
abcr
AB541203-500mg
Methyl 1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate; .
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500mg
€218.90 2025-04-21
abcr
AB541203-1g
Methyl 1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate; .
1355334-47-2
1g
€300.90 2025-04-21

Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1355334-47-2)Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate
Order Number:A1230051
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:19
Price ($):178
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Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate Related Literature

Additional information on Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate (CAS No. 1355334-47-2): An Overview

Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate (CAS No. 1355334-47-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a member of the pyrrolidine family and exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The chemical structure of Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate is characterized by a pyrrolidine ring with a methyl ester group and a substituted methoxyethyl moiety. The presence of these functional groups imparts specific chemical and biological activities, making it an interesting subject for both academic and industrial research. Recent studies have highlighted its potential in modulating various biological pathways, which could lead to the development of novel therapeutic agents.

In the realm of medicinal chemistry, Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate has been explored for its potential as a lead compound in the development of drugs targeting neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound can effectively cross the blood-brain barrier, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to penetrate the central nervous system (CNS) is a critical factor in the design of effective neuroprotective agents.

Furthermore, studies have demonstrated that Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate exhibits potent anti-inflammatory properties. Inflammation is a key driver in many chronic diseases, including cardiovascular diseases, diabetes, and autoimmune disorders. The anti-inflammatory effects of this compound have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it could be developed into a therapeutic agent for managing inflammatory conditions.

Another area of interest is the potential use of Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate in cancer research. Preliminary studies have indicated that this compound may have antiproliferative effects on certain types of cancer cells. Specifically, it has been shown to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity is highly desirable in cancer therapy, as it can minimize adverse side effects associated with traditional chemotherapy.

The synthesis of Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate involves several well-defined steps, including the formation of the pyrrolidine ring and the introduction of the methyl ester and methoxyethyl groups. The synthetic route has been optimized to ensure high yields and purity, making it feasible for large-scale production. This is crucial for advancing the compound from preclinical to clinical stages of drug development.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate is still in the early stages of development, preclinical studies have provided promising results. These studies have assessed its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. The data collected from these studies will be instrumental in designing future clinical trials.

In conclusion, Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate (CAS No. 1355334-47-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for developing novel therapeutic agents targeting neurological disorders, inflammatory conditions, and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in advancing medical science.

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Amadis Chemical Company Limited
(CAS:1355334-47-2)Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate
A1230051
Purity:99%
Quantity:1g
Price ($):178
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